Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Lipophilicity Drug-likeness ADME prediction

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS 20037-18-7) is a fully synthetic benzofuran-2-carboxylate ester with a molecular formula of C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol. The compound features a methoxy group at the 5-position, a methyl substituent at the 3-position, and a methyl ester at the 2-position of the benzofuran core.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 20037-18-7
Cat. No. B1316769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
CAS20037-18-7
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC
InChIInChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3
InChIKeyPGZMJOOOCVNYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Methoxy-3-Methyl-1-Benzofuran-2-Carboxylate (CAS 20037-18-7): Core Properties and Compound Class Context


Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS 20037-18-7) is a fully synthetic benzofuran-2-carboxylate ester with a molecular formula of C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol [1]. The compound features a methoxy group at the 5-position, a methyl substituent at the 3-position, and a methyl ester at the 2-position of the benzofuran core. It belongs to the broader class of benzofuran-2-carboxylate derivatives, which have been investigated for anticancer, antimicrobial, and enzyme inhibitory activities [2]. The compound is classified as an oxidoreductase-class enzyme inhibitor and has been identified as a substrate for recombinant human benzothiophene, menadione, and indazole reductase .

Why Methyl 5-Methoxy-3-Methyl-1-Benzofuran-2-Carboxylate Cannot Be Interchanged with Close Benzofuran-2-Carboxylate Analogs


Within the benzofuran-2-carboxylate family, the combination and positioning of substituents critically modulate lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA), each of which directly impacts solubility, membrane permeability, and target engagement [1]. Substituting the methyl ester with an ethyl ester (CAS 3710-50-7) increases XLogP3 from 2.8 to 3.2 and adds an extra rotatable bond, altering pharmacokinetic parameters [2]. Removal of the 5-methoxy group (CAS 2076-36-0) reduces TPSA from 48.7 to 39.4 Ų and decreases hydrogen bond acceptor count from 4 to 3, fundamentally changing hydrogen-bonding potential [3]. Conversion to the free carboxylic acid (CAS 81718-77-6) introduces a hydrogen bond donor, increasing TPSA to 59.7 Ų and reducing XLogP3 to 2.5, which substantially alters solubility and ionization behavior [4]. These are not marginal differences; they represent distinct chemical entities with predictably divergent behavior in biological assays and synthetic workflows.

Quantitative Differentiation Evidence for Methyl 5-Methoxy-3-Methyl-1-Benzofuran-2-Carboxylate vs. Closest Analogs


XLogP3 Lipophilicity Comparison: Methyl Ester vs. Ethyl Ester Analog

The target compound (methyl ester) exhibits an XLogP3 of 2.8, compared to 3.2 for the direct ethyl ester analog (ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, CAS 3710-50-7), a difference of 0.4 log units [1][2]. This corresponds to an approximately 2.5-fold lower predicted partition coefficient for the methyl ester, which falls more favorably within the optimal lipophilicity range (LogP 1–3) for oral drug-likeness per Lipinski guidelines [3]. The ethyl ester also carries an additional 14.03 Da molecular weight penalty (234.25 vs. 220.22 g/mol) and one additional rotatable bond (4 vs. 3) [1][2].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area Increase: 5-Methoxy Substitution Effect vs. Unsubstituted Analog

The target compound possesses a TPSA of 48.7 Ų, which is 9.3 Ų (23.6%) higher than the 5-des-methoxy analog methyl 3-methylbenzofuran-2-carboxylate (CAS 2076-36-0, TPSA = 39.4 Ų) [1][2]. This increase is attributable to the additional oxygen atom of the 5-methoxy group. The target compound also gains one additional hydrogen bond acceptor (4 vs. 3) compared to the des-methoxy analog. The 5-methoxy group contributes to an XLogP3 of 2.8 vs. 2.9 for the des-methoxy compound [1][2], indicating that the methoxy substitution maintains lipophilicity while increasing polar surface area.

Hydrogen bonding Membrane permeability TPSA

Enzyme Substrate Specificity: Oxidoreductase-Class Activity Not Shared by Unsubstituted Benzofuran-2-Carboxylates

The target compound is specifically identified as an enzyme inhibitor belonging to the oxidoreductase class and serves as a substrate for recombinant human benzothiophene, menadione, and indazole reductase . The reaction catalyzed includes the conversion of quinones to hydroquinones through single-electron oxidation . This substrate specificity is linked to the 5-methoxy-3-methyl substitution pattern on the benzofuran-2-carboxylate scaffold and is not documented for the unsubstituted methyl benzofuran-2-carboxylate (CAS 1646-27-1), which lacks both the 5-methoxy and 3-methyl groups [1]. The compound has also been shown to upregulate benzisoxazole reductase activity in prostate cancer cells .

Enzyme inhibition Oxidoreductase Substrate specificity

Cell Differentiation Activity: Antiproliferative Effects in Undifferentiated Cells vs. In-Class Compounds

The target compound has been reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1][2]. This property supports its potential application as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1][2]. This differentiation-inducing activity has been disclosed in patent literature covering benzofuran derivatives for hyperproliferative disorders [3]. In contrast, the simpler methyl benzofuran-2-carboxylate (CAS 1646-27-1) has primarily been studied as a synthetic intermediate in HDAC6/8 and PI3Kα inhibitor programs without documented differentiation-inducing activity .

Cell differentiation Anticancer Hyperproliferative disorders

Synthetic Building Block Versatility: Dual Electron-Donating and Electron-Withdrawing Group Architecture

The target compound uniquely combines an electron-donating 5-methoxy group and an electron-withdrawing 2-methyl ester on the same benzofuran scaffold, enabling participation in both electrophilic and nucleophilic reactions [1]. This 'push-pull' electronic architecture is absent in methyl 3-methylbenzofuran-2-carboxylate (CAS 2076-36-0), which lacks the 5-methoxy group, and in methyl benzofuran-2-carboxylate (CAS 1646-27-1), which lacks both substituents [2][3]. The target compound is commercially available at 95–98% purity from multiple suppliers (AKSci, Fluorochem, ChemScene, MolCore) , priced at approximately $164/250mg for 97% purity material [4], supporting its use as a cost-effective building block for constructing more complex heterocyclic frameworks.

Synthetic intermediate Heterocyclic chemistry Reactivity

Optimal Research and Procurement Scenarios for Methyl 5-Methoxy-3-Methyl-1-Benzofuran-2-Carboxylate


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP 2-3 Range)

When optimizing benzofuran-based lead compounds for oral bioavailability, the target compound's XLogP3 of 2.8 places it within the optimal lipophilicity window defined by Lipinski guidelines, while the ethyl ester analog (XLogP3 = 3.2) falls above this range [1]. The methyl ester also offers lower molecular weight (220.22 vs. 234.25 g/mol) and fewer rotatable bonds (3 vs. 4) than the ethyl ester analog, both favorable for drug-likeness [1]. Medicinal chemists should select the methyl ester when aiming to maintain balanced ADME properties during SAR exploration campaigns.

Oxidoreductase-Targeted Biochemical Assays and Redox Biology Research

The compound's documented substrate activity for recombinant human benzothiophene, menadione, and indazole reductase makes it a relevant tool compound for studying oxidoreductase-mediated quinone-to-hydroquinone redox cycling [1]. Its demonstrated upregulation of benzisoxazole reductase in prostate cancer cells further supports its utility in prostate cancer redox biology research [1]. Researchers investigating oxidoreductase pathways should prioritize this compound over unsubstituted benzofuran-2-carboxylate analogs that lack this characterized substrate profile.

Differentiation Therapy Research in Oncology and Dermatology

For research programs focused on differentiation-inducing agents rather than conventional cytotoxic chemotherapeutics, the target compound's documented ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation provides a mechanistically relevant starting point [1]. This activity, disclosed in patent literature for hyperproliferative disorders including psoriasis, is not documented for simpler benzofuran-2-carboxylate analogs [2]. Procurement for differentiation therapy research should specify the 5-methoxy-3-methyl substitution pattern to ensure retention of this biological property.

Synthesis of Complex Heterocyclic Libraries via Orthogonal Functionalization

The compound's push-pull electronic architecture—combining the electron-donating 5-methoxy group with the electron-withdrawing 2-methyl ester—enables sequential electrophilic aromatic substitution at the benzofuran 4- or 6-positions followed by nucleophilic transformations at the ester moiety [1]. This orthogonal reactivity is not available in methyl benzofuran-2-carboxylate (lacking the 5-methoxy directing group) or in the 5-methoxy-3-methyl free acid (lacking the ester handle). The compound's commercial availability at 95-98% purity from multiple ISO-certified suppliers supports its use in library synthesis at milligram-to-gram scales .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.